

An In-depth Technical Guide on the Thermodynamic Properties of Methyl Cyanate

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Compound of Interest

Compound Name: **Methyl cyanate**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermodynamic properties of **methyl cyanate** (CH_3OCN). Due to the limited availability of experimental data for this specific isomer, this guide relies heavily on computational studies and provides comparative data for its more stable and well-documented isomer, methyl isocyanate (CH_3NCO).

Introduction to Methyl Cyanate

Methyl cyanate is an organic compound with the chemical formula $\text{C}_2\text{H}_3\text{NO}$. It is a structural isomer of the more commonly known methyl isocyanate. The arrangement of atoms in **methyl cyanate**, with the oxygen atom bridging the methyl and cyanide groups, results in different chemical and physical properties compared to its isocyanate counterpart. Understanding the thermodynamic properties of **methyl cyanate** is crucial for researchers in fields such as theoretical chemistry, reaction kinetics, and potentially for professionals in drug development who may encounter or synthesize related chemical structures.

Computational and Comparative Thermodynamic Data

Detailed experimental thermodynamic data for **methyl cyanate**, such as its standard enthalpy of formation, standard molar entropy, and heat capacity, are not readily available in the

scientific literature. However, computational studies have provided valuable insights into its stability and structure relative to its isomers.

A significant theoretical study characterized four isomers of C_2H_3NO using explicitly correlated coupled cluster methods (CCSD(T)-F12), providing accurate rotational and rovibrational parameters.^[1] The tables below summarize the key findings from this and other sources.

Table 1: Calculated Relative Energies and Structural Parameters of C_2H_3NO Isomers^[1]

Isomer	Chemical Formula	Relative Energy (kJ/mol)	Key Structural Parameters (Distances in Å, Angles in degrees)
Methyl Isocyanate	CH_3NCO	0.0 (most stable)	$r(N=C) = 1.213$, $r(C=O) = 1.165$, $\angle(CNC) = 140.1$
Methyl Cyanate	CH_3OCN	+108.8	$r(O-C) = 1.418$, $r(C\equiv N) = 1.159$, $\angle(COC) = 113.8$
Methyl Fulminate	CH_3ONC	+292.0	$r(O-N) = 1.408$, $r(N=C) = 1.189$, $\angle(CON) = 109.8$
Acetonitrile N-oxide	CH_3CNO	+149.4	$r(C-C) = 1.458$, $r(C=N) = 1.272$, $r(N=O) = 1.218$

Table 2: Experimental Thermodynamic Properties of Methyl Isocyanate (for comparison)

Property	Value	Units
Standard Enthalpy of Formation ($\Delta_f H^\ominus_{298}$)	-92.0	kJ·mol ⁻¹
Standard Enthalpy of Combustion ($\Delta_c H^\ominus_{298}$)	-1127.5	kJ·mol ⁻¹
Molar Mass	57.051	g·mol ⁻¹
Boiling Point	38.3–41 °C	
Melting Point	-45 °C	

Methodologies for Property Determination

The primary source of data for **methyl cyanate** comes from computational chemistry. The following section details the methodology employed in the key theoretical study that provides the most reliable information to date.

Objective: To determine the relative stabilities and structural parameters of C_2H_3NO isomers, including **methyl cyanate**.

Methodology:

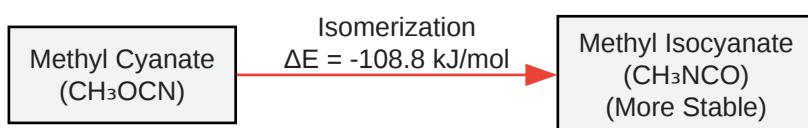
- Electronic Structure Calculations:
 - The calculations were performed using explicitly correlated coupled cluster methods with single and double excitations and a perturbative treatment of triple excitations (CCSD(T)-F12).
 - The augmented correlation-consistent polarized valence triple zeta (aug-cc-pVTZ) basis set was employed.
 - These high-level ab initio methods are known to provide very accurate results for rotational and torsional parameters.
- Geometry Optimization:

- The molecular geometries of **methyl cyanate** and its isomers were optimized to find the lowest energy conformations.
- The optimized structures provided key bond lengths and angles.
- Energy Calculations:
 - Single-point energy calculations were performed on the optimized geometries to determine the total electronic energy of each isomer.
 - The relative energies were then calculated by taking the difference in total energy between each isomer and the most stable isomer (methyl isocyanate).
- Spectroscopic Parameter Calculation:
 - Second-order perturbation theory was used to determine anharmonic frequencies and rovibrational constants.
 - A variational procedure was employed to explore the far-infrared region for species exhibiting non-rigidity.

This computational approach provides a robust framework for characterizing molecules for which experimental data is scarce.

Isomerization and Relative Stability

The computational results clearly indicate that **methyl cyanate** is significantly less stable than its isomer, methyl isocyanate, by 108.8 kJ/mol.^[1] This large energy difference suggests that **methyl cyanate** can readily isomerize to methyl isocyanate. This relationship is a critical aspect of the chemistry of **methyl cyanate**.



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Caption: Isomerization of **methyl cyanate** to the more stable methyl isocyanate.

Conclusion

The thermodynamic properties of **methyl cyanate** are not well-characterized experimentally. However, high-level computational studies provide crucial insights into its structure and stability. It is a significantly less stable isomer of methyl isocyanate, with a calculated energy difference of 108.8 kJ/mol.^[1] For researchers and professionals working with C₂H₃NO isomers, it is important to be aware of this instability and the potential for isomerization. Further experimental work is needed to fully elucidate the thermodynamic properties of **methyl cyanate**.

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References

- 1. pubs.aip.org [pubs.aip.org]
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Phone: (601) 213-4426
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